1-Dehydroxybaccatin IV

Overview

Description

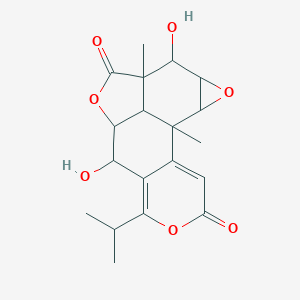

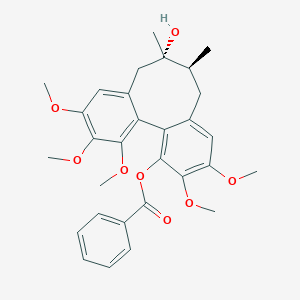

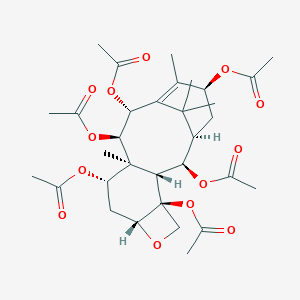

1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .

Synthesis Analysis

The synthesis of 1-Dehydroxybaccatin IV involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .Molecular Structure Analysis

The molecular structure of 1-Dehydroxybaccatin IV is represented by the formula C32H44O13 .Chemical Reactions Analysis

Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .Physical And Chemical Properties Analysis

The molecular weight of 1-Dehydroxybaccatin IV is 636.68 .Scientific Research Applications

Anticancer Compound Production

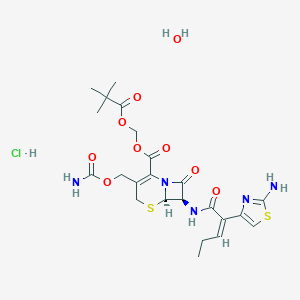

1-Dehydroxybaccatin IV plays a crucial role in the biosynthesis of Paclitaxel , a renowned broad-spectrum anticancer drug . Paclitaxel has been approved by the US Food and Drug Administration (FDA) for treating various types of cancers, including breast, lung, prostate, and ovarian cancer .

Biosynthesis of Baccatin III

Baccatin III is a key intermediate in the biosynthesis of Paclitaxel . Two studies have successfully achieved heterologous biosynthesis of baccatin III by transient expression in tobacco .

Oxetane Ring Formation

The formation of an oxetane ring is a distinctive chemical feature of Paclitaxel . A bifunctional enzyme capable of simultaneously generating 1-dehydroxybaccatin IV with an oxetane ring structure has been identified .

Production of Taxadiene

Taxadiene is a precursor in the biosynthesis of Paclitaxel . The production of taxadiene is a crucial step in the pathway, and 1-dehydroxybaccatin IV is involved in this process .

Microtubule Dynamics Disruption

Paclitaxel, derived from 1-dehydroxybaccatin IV, can pass through nanopores in the microtubule wall and interact with tubulin on the lumen surface of microtubules. This interaction disrupts microtubule dynamics, triggering cytotoxic effects against cancer cells .

Conformational Rigidification of Tricyclic Carbon Skeleton

The overall conformational rigidification of the tricyclic carbon skeleton in Paclitaxel is generated by the oxetane ring of 1-dehydroxybaccatin IV . This structural feature is crucial for the drug’s anticancer activity .

Mechanism of Action

properties

IUPAC Name |

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSKUVKACGPNGN-CZYGJQDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dehydroxybaccatin IV | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?

A1: The discovery of 1-dehydroxybaccatin IV in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.

Q2: What structural features characterize 1-dehydroxybaccatin IV?

A2: 1-dehydroxybaccatin IV is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.

Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of 1-dehydroxybaccatin IV and related compounds?

A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain 1-dehydroxybaccatin IV, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.

Q4: What are the potential implications of finding 1-dehydroxybaccatin IV alongside other specific taxanes?

A4: The co-occurrence of 1-dehydroxybaccatin IV with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)